Mal-C2-NHS ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

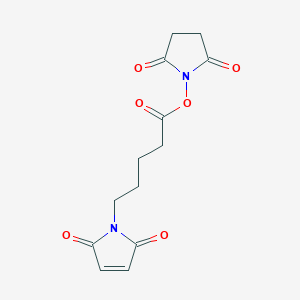

(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZJAHZPCLFGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153195 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103750-03-4 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103750-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-C2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-C2-NHS ester is a heterobifunctional crosslinking reagent widely employed in the field of bioconjugation. Its unique chemical architecture, featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a two-carbon spacer, enables the covalent linkage of two different biomolecules. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, and detailed protocols for its application, with a primary focus on the synthesis of antibody-drug conjugates (ADCs).

Core Principles and Chemical Properties

This compound, with the chemical name 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate, is a non-cleavable linker.[1][2] Its utility stems from the orthogonal reactivity of its two terminal functional groups:

-

N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4]

-

Maleimide: This group exhibits high selectivity for sulfhydryl (thiol, -SH) groups, predominantly found in cysteine residues, forming a stable thioether bond through a Michael addition reaction.[5][6]

The short C2 (ethyl) spacer provides a defined distance between the conjugated molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| Synonym | 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate[7] |

| CAS Number | 103750-03-4[1][7] |

| Molecular Formula | C13H14N2O6[1] |

| Molecular Weight | 294.26 g/mol [7] |

| Appearance | Solid[8] |

| Purity | ≥98%[7] |

| Storage Conditions | -20°C to -80°C, protect from moisture. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[9][10] |

Reaction Mechanisms and Kinetics

The successful application of this compound hinges on understanding the kinetics and optimal conditions for its two distinct reactions.

NHS Ester-Amine Reaction

The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]

This reaction is highly pH-dependent. The optimal pH range for the NHS ester-amine coupling is between 7.2 and 8.5.[2][4] Below this range, the primary amine is protonated and thus non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[4][11]

Maleimide-Thiol Reaction

The maleimide group reacts with a sulfhydryl group via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[6] At this pH, the thiol is sufficiently deprotonated to act as a nucleophile, while minimizing side reactions with amines. At a pH above 7.5, the maleimide group can react with primary amines, and the rate of maleimide hydrolysis also increases.[2][6] The reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine at pH 7.0.[2]

Quantitative Data on Reaction Parameters

| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |

| Optimal pH Range | 7.2 - 8.5[2][4] | 6.5 - 7.5[6] |

| Recommended Molar Excess of Reagent | 5 to 20-fold over the amine-containing molecule[2] | 10 to 20-fold over the thiol-containing molecule[2] |

| Typical Reaction Time | 30 minutes to 4 hours at room temperature; overnight at 4°C[2] | 2 to 4 hours at room temperature; overnight at 4°C[2] |

| Common Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate[4] | Phosphate, HEPES[3] |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine)[4] | - |

Stability and Hydrolysis of Reactive Groups

| Reactive Group | Condition | Half-life |

| NHS Ester | pH 7.0, 0°C | 4-5 hours[2][4] |

| NHS Ester | pH 8.6, 4°C | 10 minutes[2][4] |

| Maleimide | pH > 7.5 | Increased rate of hydrolysis[2][6] |

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the generation of ADCs. Typically, a two-step conjugation process is employed to link a cytotoxic drug to an antibody.

dot

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Experimental Protocols

Two-Step Conjugation Protocol for Antibody-Drug Conjugate Synthesis

This protocol outlines the general steps for conjugating a thiol-containing drug to an amine-containing antibody using this compound.

Materials:

-

Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Thiol-containing cytotoxic drug (e.g., a derivative of DM1 or MMAE)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffers:

-

Phosphate buffer (pH 6.5-7.5) for maleimide reaction

-

Bicarbonate or Borate buffer (pH 8.0-8.5) for NHS ester reaction

-

-

Quenching reagents (optional): L-cysteine for maleimide reaction, Tris or Glycine for NHS ester reaction

-

Desalting columns or size-exclusion chromatography (SEC) system for purification

Methodology:

Step 1: Preparation of Maleimide-Activated Drug

-

Dissolve the thiol-containing drug and a 1.5 to 2-fold molar excess of this compound separately in a minimal amount of anhydrous DMSO or DMF.

-

Add the this compound solution to the drug solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature in a phosphate buffer at pH 6.5-7.5.

-

Monitor the reaction progress by HPLC to confirm the formation of the maleimide-activated drug.

-

The resulting maleimide-activated drug solution can often be used directly in the next step.

Step 2: Conjugation to the Antibody

-

Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate). The antibody concentration is typically 1-2 mg/mL.[]

-

Add the desired molar excess (typically 5- to 20-fold) of the maleimide-activated drug solution to the antibody solution with gentle stirring.[2] The final concentration of the organic solvent should be kept below 10%.[13]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C in the dark.[2]

-

(Optional) Quench the reaction by adding a final concentration of 20-50 mM Tris or Glycine to react with any remaining NHS esters.[2]

Step 3: Purification of the ADC

-

Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs and can also be applied to lysine-linked ADCs where the hydrophobicity changes upon conjugation.[14]

Typical HIC-HPLC Protocol:

-

Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[7][9]

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8).[7]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[7]

-

Gradient: A linear gradient from high salt to low salt to elute the ADC species.

-

Detection: UV absorbance at 280 nm.[7]

-

Data Analysis: The different drug-loaded species (DAR 0, 1, 2, etc.) will elute as separate peaks based on their increasing hydrophobicity. The weighted average DAR is calculated from the relative peak areas.[14]

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for the detailed characterization of ADCs.[1]

Typical MS Protocol:

-

Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.

-

Instrumentation: High-resolution mass spectrometers such as Q-TOF or Orbitrap are commonly used.[15]

-

Analysis:

-

Intact Mass Analysis: Provides the molecular weight of the different drug-loaded species, confirming the DAR distribution.[15]

-

Reduced Chain Analysis: Determines the distribution of the drug on the light and heavy chains.[14]

-

Peptide Mapping: After enzymatic digestion, this technique can identify the specific lysine residues that have been conjugated.[15]

-

Logical Relationships and Workflows

dot

References

- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. ymc.eu [ymc.eu]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. waters.com [waters.com]

- 11. lumiprobe.com [lumiprobe.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Mal-C2-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details the chemical and physical characteristics of this compound, outlines its reaction mechanism, and provides detailed experimental protocols for its use in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound, with the IUPAC name 1-{5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentyl}-1H-pyrrole-2,5-dione, is a non-cleavable linker widely employed for the covalent conjugation of molecules containing primary amines and sulfhydryl groups.[1][2] Its structure features two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a C2 alkyl spacer. The NHS ester reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[2][3] The maleimide group specifically targets sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond.[2][4]

Below is a summary of the key physical and chemical properties of this compound:

| Property | Value |

| IUPAC Name | 1-{5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentyl}-1H-pyrrole-2,5-dione[1] |

| Synonym | 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate[1] |

| CAS Number | 103750-03-4[1][2] |

| Molecular Formula | C13H14N2O6[1][2] |

| Molecular Weight | 294.26 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents such as DMSO and DMF; limited solubility in aqueous buffers.[2][3] |

| Storage Conditions | Store at -20°C or 2-8°C in a desiccated environment to prevent hydrolysis.[1][2][3] |

Reaction Mechanism and Signaling Pathway

The utility of this compound as a crosslinker stems from its ability to facilitate a two-step conjugation reaction, providing control over the coupling of two different biomolecules.

Step 1: NHS Ester Reaction with Primary Amines

The NHS ester is a highly reactive group that readily acylates primary amines at a pH range of 7.2 to 8.5.[3][4] The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[2][3]

Step 2: Maleimide Reaction with Sulfhydryl Groups

The maleimide group exhibits high specificity for sulfhydryl groups within a pH range of 6.5 to 7.5.[2][4] The reaction occurs through a Michael addition, resulting in the formation of a stable thioether linkage.[4] Above pH 7.5, the maleimide group can undergo hydrolysis and may also exhibit some reactivity towards primary amines.[2][4]

References

An In-depth Technical Guide to the Mal-C2-NHS Ester: Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate the associated biological pathways.

Core Mechanism of Action

The this compound is a non-cleavable linker, meaning the linkage it forms is stable and does not rely on the cellular environment for cleavage.[1][2][3] Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. This dual reactivity allows for a sequential and controlled conjugation of two different molecules, typically a protein (like an antibody) and a payload molecule (like a cytotoxic drug).[4][5]

The overall mechanism can be dissected into two primary reactions:

-

NHS Ester Reaction with Primary Amines: The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on an antibody, to form a stable amide bond. This reaction proceeds via nucleophilic acyl substitution.[6][7]

-

Maleimide Reaction with Thiols (Sulfhydryl Groups): The maleimide group reacts specifically with thiol groups, most commonly from cysteine residues, through a Michael addition reaction to form a stable thioether bond.[8][9]

This two-step process allows for the specific and stable linkage of a payload to an antibody, a cornerstone of modern ADC design.

Diagram of the Two-Step Conjugation Mechanism

Caption: Sequential reaction mechanism of this compound.

Quantitative Data

The efficiency and stability of the conjugation reactions are critical for the successful development of ADCs. The following tables summarize key quantitative data for the NHS ester and maleimide reactions. Note: Data for the specific this compound is limited; therefore, data for analogous NHS esters and maleimides are presented to provide a general understanding.

Table 1: NHS Ester Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH for Amine Reaction | 7.2 - 8.5 | Aqueous buffer | [1][6] |

| Optimal pH for Labeling | 8.3 - 8.5 | Aqueous buffer | [10] |

| Half-life of Hydrolysis | ~10 minutes | pH 8.6, 4°C | [1][6] |

| ~1 hour | pH 8.0, 4°C | [6] | |

| 4 - 5 hours | pH 7.0, 4°C | [1][6] | |

| Aminolysis vs. Hydrolysis Rate | Aminolysis rate constant is ~3 orders of magnitude lower than the hydrolysis rate constant for surface immobilization. | Borate buffer (50 mM, pH 8.50) | [2][11][12][13] |

Table 2: Maleimide Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH for Thiol Reaction | 6.5 - 7.5 | Aqueous buffer | [14] |

| Reaction Rate of Maleimide with Thiols vs. Amines | ~1,000 times faster with thiols | pH 7.0 | [15] |

| Stability of Thioether Bond | Generally stable, but can undergo retro-Michael reaction in the presence of other thiols. | Physiological conditions | [16] |

| Deconjugation of N-alkyl maleimide ADCs | 35-67% after 7 days at 37°C | Thiol-containing buffer and serum | [14] |

| Deconjugation of N-aryl maleimide ADCs | <20% after 7 days at 37°C | Thiol-containing buffer and serum | [14] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a Trastuzumab-DM1 ADC using the SMCC linker, which is structurally and functionally analogous to the this compound.[5][16]

Materials

-

Trastuzumab antibody

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

-

DM1 (Maytansinoid) payload

-

Conjugation Buffer: 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0

-

Quenching Solution: 20 mM Glycine in Conjugation Buffer

-

Dimethylacetamide (DMA)

-

Sephadex G25 column

-

Storage Buffer

Step-by-Step Procedure

-

Antibody Preparation:

-

Prepare Trastuzumab at a concentration of 3 mg/mL in Conjugation Buffer.

-

-

Linker Activation of Antibody:

-

Add an 8-molar equivalent of 20 mM SMCC-DM1 in DMA to the antibody solution.

-

Add additional DMA to achieve a 10% organic solution.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching of Unreacted Linker:

-

Add an 80-molar equivalent of 20 mM glycine in Conjugation Buffer to quench any unreacted SMCC-DM1.

-

-

Purification of Antibody-Linker Intermediate:

-

Purify the reaction mixture using an FPLC system with a Sephadex G25 column equilibrated in Storage Buffer.[17]

-

-

Conjugation of Payload:

-

The purified antibody-linker intermediate is then ready for conjugation with the thiol-containing payload. Note: In this specific protocol, a pre-formed linker-payload (SMCC-DM1) is used, combining steps. For a sequential reaction, the payload would be added after the purification of the antibody-linker intermediate.

-

-

Final Purification:

Diagram of the Experimental Workflow

Caption: A typical workflow for ADC synthesis and purification.

Downstream Signaling and Cellular Fate

The ultimate mechanism of action of an ADC is determined by the cellular fate of the antibody and the cytotoxic payload. For ADCs constructed with non-cleavable linkers like this compound, the following sequence of events is typical:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[23][24]

-

Lysosomal Trafficking and Degradation: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the antibody component is degraded by proteases, releasing the payload still attached to the linker and the amino acid residue (lysine) to which it was conjugated.[1][3][17]

-

Payload-Mediated Cytotoxicity: The released payload-linker-amino acid complex then exerts its cytotoxic effect. The specific downstream signaling pathways activated depend on the nature of the payload.

Signaling Pathways of Common Payloads

-

Maytansinoids (e.g., DM1): These are potent microtubule inhibitors. They bind to tubulin and prevent its polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[25][26][27][28]

-

Auristatins (e.g., MMAE): Similar to maytansinoids, auristatins are also potent anti-mitotic agents that inhibit tubulin polymerization.[3][29][30] This leads to G2/M phase cell cycle arrest and apoptosis.[29] Recent studies have also shown that MMAE can activate the cGAS-STING pathway, which can stimulate an anti-tumor immune response.[31]

Diagram of ADC Internalization and Payload-Induced Apoptosis

Caption: Cellular mechanism of action for a non-cleavable ADC.

Conclusion

The this compound is a powerful tool in bioconjugation, enabling the creation of stable and specific antibody-drug conjugates. Its dual-reactive nature allows for a controlled and sequential conjugation process. Understanding the intricacies of its reaction mechanisms, optimizing experimental protocols, and elucidating the downstream cellular effects of the resulting conjugates are paramount for the continued development of next-generation targeted therapeutics. This guide provides a foundational understanding for researchers and developers working to harness the potential of this important crosslinking technology.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 25. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. emedicine.medscape.com [emedicine.medscape.com]

- 30. researchgate.net [researchgate.net]

- 31. A HER2-targeting antibody-MMAE conjugate RC48 sensitizes immunotherapy in HER2-positive colon cancer by triggering the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of Mal-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Maleimidoacetic acid N-hydroxysuccinimide ester (Mal-C2-NHS ester), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details the synthetic pathway, experimental protocols, and its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound, also known as N-Succinimidyl 2-maleimidoacetate (AMAS), is a crosslinking reagent featuring two distinct reactive moieties: a maleimide group and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This dual functionality allows for the sequential and specific conjugation of molecules containing sulfhydryl (thiol) groups to those with primary amines.[2] The maleimide group selectively reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond, while the NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond.[4] The "C2" designation refers to the two-carbon (acetate) spacer arm separating the maleimide and NHS ester groups, which has a length of approximately 4.4 Å.[2] This defined spacer length is critical for maintaining the biological activity of the conjugated molecules.

The strategic importance of this compound lies in its application in creating precisely defined bioconjugates. It is a cornerstone in the construction of Antibody-Drug Conjugates (ADCs), where it serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs).[5][6] This targeted delivery system enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing off-target toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid, 2,5-dioxo-1-pyrrolidinyl ester | [2] |

| Synonyms | Maleimidoacetic acid N-hydroxysuccinimide ester, AMAS, N-Succinimidyl 2-maleimidoacetate | [2][7] |

| CAS Number | 55750-61-3 | [2] |

| Molecular Formula | C₁₀H₈N₂O₆ | [2] |

| Molecular Weight | 252.18 g/mol | [2][7] |

| Appearance | White to off-white solid/crystalline solid | [2][4] |

| Purity | ≥95% to 99% | [1][3][7] |

| Storage | -20°C, under inert gas, moisture-sensitive | [2][7] |

| Solubility | Soluble in DMF and DMSO; insoluble in water (hydrolyzes) | [2][4] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of the maleimidoacetic acid intermediate, followed by the activation of the carboxylic acid with N-hydroxysuccinimide to form the reactive NHS ester.

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

This protocol is based on established methods for the synthesis of maleimidoacetic acid and its subsequent conversion to the N-hydroxysuccinimide ester.[8]

Step 1: Synthesis of Maleimidoacetic Acid

-

Reaction Setup: In a reaction vessel, dissolve maleic anhydride and glycine in N,N-Dimethylformamide (DMF). The molar ratio of maleic anhydride to glycine should be approximately 1:1.[8]

-

Reaction Conditions: Stir the mixture at room temperature (20-25°C) for 4-8 hours.[8]

-

Cyclization: Add acetic anhydride and a catalytic amount of sodium acetate to the reaction mixture. Heat the mixture to facilitate the cyclization and formation of the maleimide ring.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and precipitate the product by adding it to ice water. The crude maleimidoacetic acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound from Maleimidoacetic Acid

-

Reaction Setup: Dissolve the synthesized maleimidoacetic acid and N-hydroxysuccinimide (HOSU) in anhydrous DMF. A slight molar excess of HOSU (1.0-1.2 equivalents) is recommended.[8]

-

Coupling Agent Addition: Add a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to the solution in a 1.0-1.2 molar ratio relative to the maleimidoacetic acid.[8] The reaction is typically carried out at 0-5°C initially and then allowed to proceed at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the by-product, an EDCI-urea derivative, can be removed by filtration or aqueous extraction. The solvent is then removed under reduced pressure. The crude product is purified, often by recrystallization from a suitable solvent system like ethyl acetate and petroleum ether, to yield the final this compound as a white solid. A typical yield for this type of reaction is in the range of 70-80%, with purity exceeding 98% as determined by HPLC.

Table 2: Summary of Synthesis Protocol Parameters

| Parameter | Step 1: Maleimidoacetic Acid | Step 2: this compound |

| Key Reagents | Maleic Anhydride, Glycine, Acetic Anhydride, Sodium Acetate | Maleimidoacetic Acid, N-Hydroxysuccinimide (HOSU), EDCI |

| Solvent | DMF | Anhydrous DMF |

| Molar Ratios | Maleic Anhydride:Glycine (1:1) | Acid:HOSU:EDCI (1 : 1.0-1.2 : 1.0-1.2) |

| Temperature | 20-25°C, then heated | 0-5°C, then Room Temperature |

| Reaction Time | 4-8 hours | Varies (monitored by TLC/HPLC) |

| Purification | Recrystallization | Recrystallization |

| Typical Yield | - | ~77% |

| Typical Purity | - | >98% (HPLC) |

Mechanism of Action in Bioconjugation

The utility of this compound stems from the orthogonal reactivity of its two functional groups, enabling a two-step conjugation workflow.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) via nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH of 7.2 to 8.5.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Maleimide Reaction with Thiols

The maleimide group reacts with sulfhydryl groups (e.g., from cysteine residues) through a Michael addition reaction. The thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide double bond. This forms a stable, covalent thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.

Caption: Reaction mechanism of a maleimide with a thiol group.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the synthesis of ADCs. The following protocol outlines a typical two-step workflow for conjugating a cytotoxic drug to a monoclonal antibody.

Experimental Workflow for ADC Synthesis

Caption: General workflow for ADC synthesis using this compound.

Table 3: Recommended Conditions for ADC Synthesis

| Parameter | Step 1: Antibody Activation | Step 2: Drug Conjugation |

| Reactants | mAb, this compound | mAb-Maleimide, Thiol-containing Drug |

| pH | 7.2 - 8.5 | 6.5 - 7.5 |

| Buffer | Phosphate, Borate, or Bicarbonate buffer | Phosphate buffer |

| Molar Excess | 5- to 20-fold excess of linker over mAb | Slight excess of drug over available maleimide sites |

| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |

| Reaction Time | 1 - 4 hours (or overnight at 4°C) | 1 - 4 hours |

| Quenching | (Optional) Add Tris or glycine | Add excess cysteine or N-acetylcysteine |

| Purification | Desalting column (to remove excess linker) | Size-exclusion or hydrophobic interaction chromatography |

Example Application: Targeting the TROP2 Signaling Pathway

This compound and similar maleimide-based linkers are integral to the design of ADCs targeting various cancer-associated antigens. One such prominent target is the Trophoblast cell-surface antigen 2 (TROP2). TROP2 is a transmembrane glycoprotein overexpressed in a wide range of epithelial cancers and is associated with poor prognosis.[7] Its signaling promotes tumor cell growth, proliferation, and metastasis.[9]

The ADC Sacituzumab Govitecan (Trodelvy®) targets TROP2. While its specific linker (CL2A) is more complex, it incorporates a maleimide moiety to conjugate to the antibody, demonstrating the clinical relevance of this chemical strategy.[6][8][9][10][11] An ADC utilizing a Mal-C2 linker would follow a similar mechanism of action: binding to TROP2 on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload, leading to cell death.

References

- 1. Maleimidoacetic Acid N-hydroxysuccinimide ester - Cayman Chemical [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. CAS 55750-61-3: maleimidoacetic acid N-*hydroxysuccinimide… [cymitquimica.com]

- 5. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trodelvy (Sacituzumab Govitecan) | BroadPharm [broadpharm.com]

- 7. Maleimidoacetic acid N-hydroxysuccinimide ester =95 55750-61-3 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FDA Approves Sacituzumab Govitecan for Triple-Negative Breast Cancer | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Mal-C2-NHS Ester: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, Mal-C2-NHS ester. It details its chemical and physical properties, and provides in-depth protocols for its application in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences.

Core Properties of this compound

This compound is a heterobifunctional crosslinker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester. This non-cleavable linker is widely utilized in the development of stable bioconjugates, particularly in the burgeoning field of antibody-drug conjugates.[1] The NHS ester moiety reacts with primary amines, such as the lysine residues on antibodies, while the maleimide group specifically targets sulfhydryl (thiol) groups, commonly found in cysteine residues. This dual reactivity allows for the precise and stable covalent linkage of two different molecules.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄N₂O₆ | [2][3][][] |

| Molecular Weight | 294.26 g/mol | [3][][][6] |

| CAS Number | 103750-03-4 | [2][3][6] |

Experimental Protocols: Synthesis of an Antibody-Drug Conjugate

The synthesis of an antibody-drug conjugate using this compound is typically a two-step process. The first step involves the reaction of the NHS ester with the antibody to form a maleimide-activated antibody. The second step is the conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to the maleimide group of the activated antibody.

Step 1: Activation of Antibody with this compound

This protocol outlines the procedure for reacting the NHS ester of the crosslinker with primary amine groups on an antibody.

Materials:

-

Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4) free of primary amines.

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody solution contains stabilizers with primary amines (e.g., Tris, glycine), they must be removed by dialysis or buffer exchange into a suitable reaction buffer like PBS.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 9.[7]

-

Conjugation: Add a 5 to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically. The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

Quenching (Optional): To stop the reaction, a quenching reagent containing primary amines, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).

Step 2: Conjugation of Thiol-Containing Payload to the Activated Antibody

This protocol describes the reaction of the maleimide group on the activated antibody with a sulfhydryl-containing molecule.

Materials:

-

Maleimide-activated antibody from Step 1.

-

Thiol-containing payload (e.g., a cytotoxic drug).

-

Reaction buffer (e.g., PBS, pH 6.5-7.5).

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent.

-

Reaction Setup: The maleimide-activated antibody should be in a buffer with a pH between 6.5 and 7.5. This pH range is optimal for the specific reaction between the maleimide and thiol groups, minimizing side reactions with amines.[]

-

Conjugation: Add a 10 to 20-fold molar excess of the thiol-containing payload to the activated antibody solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored using analytical techniques.

-

Quenching: Add a quenching reagent like L-cysteine to cap any unreacted maleimide groups.

-

Purification: Purify the final antibody-drug conjugate to remove excess payload and other reagents using methods such as size-exclusion chromatography (SEC) or dialysis.

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using a maleimide-NHS ester crosslinker.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This comprehensive guide provides the essential information for utilizing this compound in bioconjugation applications. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize and purify antibody-drug conjugates and other targeted biomolecules for a wide range of scientific and therapeutic purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

Solubility of Mal-C2-NHS Ester in Dimethyl Sulfoxide (DMSO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Maleimide-C2-N-hydroxysuccinimide (Mal-C2-NHS) ester in dimethyl sulfoxide (DMSO). Mal-C2-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding its solubility characteristics in DMSO is critical for the preparation of stock solutions, ensuring accurate dosing, and achieving successful conjugation outcomes.

Core Concepts in Solubility

The dissolution of this compound in DMSO is a critical first step in many experimental workflows. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. However, the stability of both the maleimide and the NHS ester functional groups in DMSO, especially in the presence of nucleophilic impurities like water, must be carefully considered. The N-hydroxysuccinimide ester is susceptible to hydrolysis, a process that can be accelerated by water contamination in the DMSO.

Quantitative Solubility Data

The solubility of this compound and related compounds in DMSO is summarized in the table below. It is important to note that solubility can be influenced by factors such as the purity of the compound, the grade of the DMSO, temperature, and the use of physical dissolution aids.

| Compound | Solvent | Reported Solubility | Molar Concentration | Conditions/Notes |

| This compound | DMSO | 100 mg/mL [1] | 339.84 mM [1] | Requires ultrasonic treatment and heating to 60°C. The use of new, anhydrous DMSO is critical as hygroscopic DMSO significantly reduces solubility. [1] |

| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | DMSO | ≤20 mg/mL[2] | - | A related, but structurally different, maleimide-NHS ester. |

| Maleimide Dyes | DMSO | 19 mg/mL | 195.73 mM | General data for a class of maleimide compounds; moisture-absorbing DMSO is noted to reduce solubility.[3] |

| Mal-amido-PEG-C2-NHS esters | DMSO (as a co-solvent) | ≥ 2.5 mg/mL[4][5] | Varies | Used to prepare a 25 mg/mL stock solution in DMSO for further dilution in aqueous buffers for in vivo studies.[4][5] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is based on the findings for achieving maximum solubility of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous, high-purity DMSO (newly opened bottle recommended)

-

Vortex mixer

-

Water bath or heating block set to 60°C

-

Bath sonicator

Procedure:

-

Dispense the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mg/mL, add 10 µL of DMSO per 1 mg of ester).

-

Tightly cap the vial and vortex briefly to suspend the solid.

-

Heat the solution to 60°C using a water bath or heating block.[1]

-

While heating, intermittently sonicate the vial in a bath sonicator until the solid is completely dissolved.[1]

-

Visually inspect the solution to ensure there is no undissolved particulate matter.

-

Allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, gentle warming may be required before use.

Note: It is crucial to use fresh, anhydrous DMSO as the presence of water can significantly impact the solubility and stability of the NHS ester.[1]

Protocol 2: General Protocol for NHS Ester Labeling in Aqueous Buffers Using a DMSO Stock Solution

This protocol describes the common use of a this compound DMSO stock solution for labeling proteins or other biomolecules in an aqueous environment.

Materials:

-

This compound stock solution in DMSO (prepared as in Protocol 1)

-

Protein or other amine-containing biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.2-8.5)

-

Reaction vessel

Procedure:

-

Ensure the protein solution is at the desired concentration and pH for labeling. The reaction is most efficient at a pH between 7.2 and 8.5.[]

-

Add the calculated volume of the this compound DMSO stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be minimized, typically kept below 10%, to avoid protein denaturation.

-

Gently mix the reaction solution immediately after adding the crosslinker.

-

Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

-

Purify the conjugated protein using standard methods such as dialysis or size-exclusion chromatography to remove excess crosslinker and byproducts.

Diagrams

Caption: Workflow for dissolving this compound in DMSO.

Caption: Factors influencing this compound solubility.

References

An In-depth Technical Guide to the Stability and Storage of Mal-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Mal-C2-NHS ester, a heterobifunctional crosslinker critical in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Understanding the chemical stability of this reagent is paramount for ensuring the reproducibility, efficacy, and safety of the resulting products. This document details the intrinsic stability of the maleimide and N-hydroxysuccinimide (NHS) ester functional groups, recommended storage conditions, and experimental protocols for stability assessment.

Chemical Structure and Functional Groups

This compound possesses two reactive moieties: a maleimide group and an NHS ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. The NHS ester group reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The C2 linker is a short alkyl chain that separates these two reactive groups.

Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its maleimide and NHS ester functional groups, both of which are susceptible to hydrolysis.

NHS Ester Stability

The NHS ester is highly susceptible to hydrolysis, which is a competing reaction to the desired aminolysis (reaction with a primary amine).[1][2] The rate of hydrolysis is significantly influenced by pH and temperature.

-

pH Dependence: The half-life of an NHS ester decreases dramatically as the pH increases.[3][4][5] At a neutral pH of 7.0 and 4°C, the half-life can be several hours, but at a pH of 8.6 and 4°C, it can drop to as low as 10 minutes.[4] For this reason, conjugation reactions involving NHS esters are a balance between maximizing the reactivity of the amine (which is favored at higher pH) and minimizing hydrolysis.[3]

-

Temperature Dependence: Higher temperatures accelerate the rate of NHS ester hydrolysis.[2] Therefore, it is often recommended to perform conjugation reactions at room temperature for shorter periods or at 4°C for longer incubations to mitigate hydrolysis.[6]

Maleimide Stability

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[7] However, it is also subject to degradation, primarily through two pathways:

-

Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, leading to the formation of a non-reactive maleamic acid derivative.[7][8] This ring-opening reaction renders the maleimide incapable of reacting with sulfhydryl groups.

-

Instability of the Maleimide-Thiol Adduct: While the thioether bond formed between a maleimide and a thiol is generally considered stable, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation.[3][9][10] This is a significant concern in in vivo applications where endogenous thiols like glutathione can facilitate this exchange.[1][3] Hydrolysis of the thiosuccinimide ring can occur post-conjugation, which can stabilize the linkage and prevent the retro-Michael reaction.[6][11]

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its reactivity. The following conditions are recommended based on supplier information and the chemical nature of the compound.

Solid Form

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature for long-term stability.[11][12] Some suppliers also indicate storage at 2-8°C is acceptable under an inert atmosphere.[7] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7] | This compound is moisture-sensitive, and an inert atmosphere prevents hydrolysis from atmospheric moisture. |

| Light | Protect from light. | While not explicitly stated for this compound in the search results, it is a general best practice for complex organic molecules to prevent potential photodegradation. |

In-Solvent

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13] | These are suitable aprotic solvents that can dissolve the ester without promoting hydrolysis. It is crucial to use anhydrous grades to prevent degradation. |

| Temperature | For short-term storage (up to 1 month), -20°C is recommended.[11] For longer-term storage (up to 6 months), -80°C is advised.[11][14] | Lower temperatures significantly slow down the rate of hydrolysis and other potential degradation pathways in solution. |

| Handling | Prepare stock solutions fresh and use them immediately if possible. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction.[7] | Minimizes exposure to atmospheric moisture upon opening the vial and prevents degradation from repeated temperature changes. |

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly for critical applications, it is advisable to perform stability assessments. The following are generalized protocols for such studies.

Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

Objective: To accelerate the degradation of this compound under various stress conditions to understand its stability profile.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or acetonitrile.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 40-60°C for several hours.

-

Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 30 minutes to a few hours), monitoring degradation frequently.

-

Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature.

-

Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound or a solution to UV light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 4.2).

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.

Methodology:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used.

-

Detection: UV detection at a wavelength where the maleimide or another chromophore of the molecule absorbs (e.g., around 210-220 nm or 254 nm).

-

Method Validation: The method should be validated for its ability to separate the parent compound from peaks generated during the forced degradation study.

-

Stability Assessment:

-

Prepare solutions of this compound in buffers of different pH (e.g., 5.0, 7.4, 8.5).

-

Incubate these solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).

-

At various time points, inject an aliquot onto the HPLC system.

-

Quantify the peak area of the intact this compound to determine the rate of degradation and its half-life under each condition.

-

NMR Spectroscopy for Structural Elucidation

Objective: To identify the chemical structures of the degradation products.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d6) and induce degradation (e.g., by adding D2O with a basic catalyst).

-

Acquisition: Acquire 1H and 13C NMR spectra at different time points.

-

Analysis: Monitor the disappearance of signals corresponding to the intact molecule and the appearance of new signals. The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the degradation products. For example, the disappearance of the characteristic maleimide protons can indicate ring opening.[15]

Mass Spectrometry for Degradation Product Identification

Objective: To determine the molecular weights of degradation products to aid in their identification.

Methodology:

-

Sample Preparation: Analyze the samples from the forced degradation study using LC-MS.

-

Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products. This information can be used to propose structures for the degradants (e.g., the addition of 18 Da would indicate a hydrolysis event).

Visualizing Key Processes

The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.

Conclusion

The stability of this compound is a critical parameter that directly impacts its performance in bioconjugation applications. Both the NHS ester and maleimide functional groups are susceptible to hydrolysis, with the rate of degradation being highly dependent on pH, temperature, and the presence of moisture. Proper storage of the solid compound at low temperatures under an inert atmosphere is essential for long-term stability. When in solution, the use of anhydrous aprotic solvents and storage at ultra-low temperatures can prolong its shelf-life. For researchers and drug development professionals, a thorough understanding of these stability characteristics and the implementation of appropriate handling and analytical procedures are indispensable for the successful development of robust and reliable bioconjugates.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 5. onyxipca.com [onyxipca.com]

- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Resurgence of Non-Cleavable Linkers in Antibody-Drug Conjugates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. While early ADC development heavily favored cleavable linkers, non-cleavable linkers are experiencing a resurgence, driven by their unique advantages in certain therapeutic contexts. This technical guide provides a comprehensive overview of the applications of non-cleavable ADC linkers, delving into their mechanism of action, key characteristics, and the experimental protocols used for their evaluation.

Core Principles of Non-Cleavable ADC Linkers

Non-cleavable linkers form a stable, covalent bond between the antibody and the cytotoxic payload.[1] Unlike their cleavable counterparts, they are designed to resist enzymatic or chemical cleavage in the bloodstream.[1] The release of the active drug metabolite is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone within the lysosome of the target cancer cell.[2][3] This mechanism offers distinct advantages and disadvantages that must be carefully considered in ADC design.

Mechanism of Action

The journey of a non-cleavable ADC from administration to cytotoxic effect is a multi-step process that relies on cellular machinery.

-

Circulation and Target Binding: The ADC circulates systemically, and the monoclonal antibody component specifically binds to its target antigen on the surface of a cancer cell.[4]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[4]

-

Lysosomal Trafficking: The internalized vesicle traffics through the endosomal pathway and ultimately fuses with a lysosome.[2][5]

-

Proteolytic Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases into its constituent amino acids.[6][7]

-

Payload Release and Cytotoxicity: This degradation process liberates the cytotoxic payload, which is still attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody.[5] This payload-linker-amino acid complex is the active metabolite that then exerts its cell-killing effect, often by disrupting microtubule polymerization or causing DNA damage.[4][8]

Diagram: Signaling Pathway of a Non-Cleavable ADC

Caption: Intracellular processing of a non-cleavable ADC.

Advantages and Disadvantages of Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, with each offering a unique set of properties.

| Feature | Advantages of Non-Cleavable Linkers | Disadvantages of Non-Cleavable Linkers |

| Plasma Stability | High: Reduced premature payload release in circulation, leading to a better safety profile and potentially a wider therapeutic window.[3][9] | N/A |

| Off-Target Toxicity | Low: Minimized systemic exposure to the free cytotoxic payload, reducing toxicity to healthy tissues.[2][7] | Potential for HER2-independent toxicity: As seen with T-DM1, off-target effects can still occur through mechanisms independent of the target antigen.[10] |

| Bystander Effect | Minimal to None: The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing out to kill neighboring antigen-negative cancer cells.[3][11] | Limited efficacy in heterogeneous tumors: May be less effective in tumors with varied antigen expression.[3] |

| Dependence on Cellular Machinery | High: Relies entirely on lysosomal degradation for payload release, which can be a point of resistance if this pathway is impaired.[5][12] | Potential for resistance: Cancer cells can develop resistance by downregulating lysosomal function.[12] |

| Payload Compatibility | Can modulate the properties of the active metabolite without changing the payload itself.[5] | Some payloads lose their potency when attached to an amino acid and linker, making them unsuitable for this approach.[13] |

Prominent Examples of Non-Cleavable ADCs

Several ADCs utilizing non-cleavable linkers have gained regulatory approval, demonstrating their clinical utility.

| ADC Name (Brand Name) | Target Antigen | Linker | Payload | Approved Indication(s) |

| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | MCC (4-(N-maleimidomethyl) cyclohexane-1-carboxylate)[4] | DM1 (a maytansinoid)[4] | HER2-positive breast cancer[14] |

| Belantamab mafodotin (Blenrep®) | BCMA | mc (maleimidocaproyl)[5] | MMAF (monomethyl auristatin F)[5] | Relapsed or refractory multiple myeloma |

Quantitative Data on Non-Cleavable ADCs

The following tables summarize key quantitative data for prominent non-cleavable ADCs from preclinical and clinical studies.

In Vitro Cytotoxicity

| ADC | Cell Line | Target Antigen Expression | IC50 (ng/mL) | Reference |

| Trastuzumab-DM1 (T-DM1) | SK-BR-3 | HER2+++ | 5-20 | [6] |

| Trastuzumab-DM1 (T-DM1) | JIMT-1 | HER2+ | >1000 | [6] |

Pharmacokinetic Parameters

| ADC | Parameter | Value | Species | Reference |

| Ado-trastuzumab emtansine | Clearance | 0.676 L/day | Human | [15] |

| Volume of Distribution (Central) | 3.127 L | Human | [15] | |

| Terminal Half-life | 3.94 days | Human | [15] | |

| Belantamab mafodotin | Clearance (initial) | 0.926 L/day | Human | [16] |

| Steady-state Volume of Distribution | 10.8 L | Human | [16] | |

| Elimination Half-life | 13.0 days | Human | [16] |

In Vivo Efficacy (Xenograft Models)

| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | [6] |

| Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50% | [6] |

Detailed Experimental Protocols

Rigorous in vitro and in vivo characterization is essential for the development of safe and effective non-cleavable ADCs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma from relevant species (human, mouse, rat, cynomolgus monkey) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

ADC Isolation: Isolate the ADC from plasma using affinity chromatography (e.g., Protein A beads).

-

Analysis:

-

Data Interpretation: A stable non-cleavable ADC will show minimal change in DAR and negligible levels of free payload in the supernatant over time.

Diagram: In Vitro Plasma Stability Workflow

Caption: Key steps in assessing ADC stability in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on target and non-target cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium and add to the wells.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the cell viability against the ADC concentration and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the extent and rate of ADC internalization into target cells.

Methodology:

-

Cell Preparation: Harvest target cells and resuspend in ice-cold PBS with 1% BSA.

-

Antibody Binding: Incubate cells with the ADC or a control antibody on ice for 1 hour to allow binding to the cell surface without internalization.

-

Washing: Wash the cells three times with cold PBS to remove unbound antibody.

-

Internalization: Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 30, 60, 90 minutes) to allow internalization. A control group should remain on ice (time point 0).

-

Stopping Internalization: Stop the internalization process by placing the cells back on ice and washing with cold PBS.

-

Staining: Stain the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC. This will only label the ADC remaining on the cell surface.

-

Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).

-

Data Analysis: The percentage of internalization is calculated as: (1 - (MFI at time x / MFI at time 0)) * 100.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

-

Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.

-

Tumor Measurement: Measure the tumor volume (using the formula: (Length x Width²) / 2) and mouse body weight 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

-

Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) percentage.

Diagram: In Vivo Efficacy Study Workflow

Caption: Key stages of an in vivo xenograft study for ADCs.

Conclusion

Non-cleavable linkers represent a vital and evolving area of ADC technology. Their high plasma stability and reduced off-target toxicity make them an attractive option for developing safer and potentially more effective cancer therapies.[7][9] While the lack of a bystander effect and reliance on lysosomal degradation present challenges, a thorough understanding of their mechanism of action and rigorous preclinical evaluation can lead to the successful development of ADCs with a favorable therapeutic index. As our understanding of tumor biology and ADC engineering continues to advance, non-cleavable linkers will undoubtedly remain a cornerstone of targeted cancer therapy.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. page-meeting.org [page-meeting.org]

- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma | springermedizin.de [springermedizin.de]

- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

The Role of Mal-C2-NHS Ester in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of targeted therapeutics, diagnostics, and research tools. Mal-C2-NHS ester has emerged as a critical heterobifunctional crosslinker, particularly in the construction of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical considerations surrounding the use of this compound. By leveraging its dual reactivity, researchers can achieve site-specific conjugation, enabling the creation of highly defined and potent biomolecules. This document serves as a comprehensive resource, offering detailed protocols, quantitative data, and visual workflows to empower scientists in their bioconjugation endeavors.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties: a maleimide group and an N-hydroxysuccinimide (NHS) ester.[1][2] This dual functionality allows for a two-step conjugation strategy, providing a high degree of control over the linking process. The "C2" designation refers to a two-carbon spacer, which helps to minimize steric hindrance between the conjugated molecules.

The primary application of this compound is in the covalent linkage of a molecule with a free amine group to another molecule possessing a free sulfhydryl (thiol) group.[3] This is particularly relevant in the field of antibody-drug conjugates, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[4][5] The antibody's lysine residues provide the primary amine targets for the NHS ester, while the payload can be modified to include a thiol group for reaction with the maleimide.

The Chemistry of Bioconjugation with this compound

The bioconjugation process using this compound is a sequential, two-step reaction that leverages the distinct reactivity of its functional groups.

Step 1: Amine Acylation via NHS Ester

The first step involves the reaction of the NHS ester with primary amines (-NH₂) present on the biomolecule, typically the ε-amino groups of lysine residues or the N-terminus of a protein.[6][7] This reaction occurs under mild, slightly basic conditions (pH 7-9) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][] The rate of this reaction is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic amine, but also increasing the rate of competing hydrolysis of the NHS ester.[8]

Step 2: Thiol-Maleimide Michael Addition

Once the biomolecule is functionalized with the maleimide group, the second step involves the reaction with a sulfhydryl-containing molecule. The maleimide group reacts specifically with thiol groups (-SH) via a Michael addition reaction.[10] This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether linkage.[10] At pH values above 7.5, the maleimide group can undergo hydrolysis and may also show some reactivity towards primary amines, reducing the specificity of the conjugation.[3]

The stability of the resulting thiosuccinimide linkage is a critical factor for in vivo applications.[11] While generally stable, it can undergo a retro-Michael reaction, leading to the release of the conjugated molecule.[12][13] Research has focused on strategies to improve the stability of this linkage, such as hydrolysis of the thiosuccinimide ring or the formation of a more stable thiazine structure.[14][15]

Experimental Design and Protocols

General Two-Step Conjugation Workflow

The following diagram illustrates the typical workflow for a two-step bioconjugation reaction using this compound.

Detailed Experimental Protocol: Antibody-Drug Conjugation

This protocol provides a general framework for the conjugation of a thiol-containing drug to an antibody using this compound. Optimization of reaction conditions, such as the molar ratio of linker to antibody and incubation times, is crucial for achieving the desired drug-to-antibody ratio (DAR).

Materials:

-

Antibody solution (e.g., in PBS, pH 7.4)

-

This compound (dissolved in a small amount of organic solvent like DMSO or DMF)[3]

-

Reaction Buffer A: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5[16]

-

Conjugation Buffer B: Phosphate Buffered Saline (PBS), pH 7.2-7.5[3]

-

Thiol-containing payload

-

Desalting columns (e.g., Sephadex G-25)[6]

-